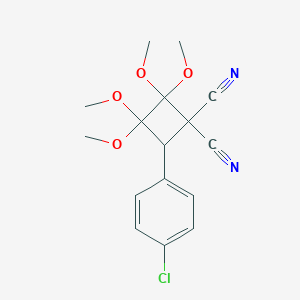
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chlorophenyl group and four methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile typically involves the reaction of 4-chlorobenzyl cyanide with methoxy-substituted cyclobutane derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A metabolite of haloperidol with similar structural features.
Bis(4-chlorophenyl) sulfone: Used in the production of high-performance polymers.
4-(4-Chlorophenyl)sulfonylbenzoic acid derivatives: Known for their antimicrobial activity.
Uniqueness
4-(4-Chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is unique due to its combination of a cyclobutane ring with multiple methoxy groups and nitrile functionalities. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
56069-79-5 |
|---|---|
Molecular Formula |
C16H17ClN2O4 |
Molecular Weight |
336.77 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C16H17ClN2O4/c1-20-15(21-2)13(11-5-7-12(17)8-6-11)14(9-18,10-19)16(15,22-3)23-4/h5-8,13H,1-4H3 |
InChI Key |
KUOSDEHGHAPCBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















